molecular formula C22H20N2O5 B2820261 5-(benzyloxy)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide CAS No. 1021222-46-7

5-(benzyloxy)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide

Cat. No.: B2820261
CAS No.: 1021222-46-7
M. Wt: 392.411
InChI Key: ISKKXPFUOMMHMR-UHFFFAOYSA-N
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Description

5-(benzyloxy)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide is a complex organic compound with potential applications in various scientific fields. As a member of the dihydropyridine class, it is characterized by its unique structural attributes, which contribute to its chemical reactivity and biological activity. This compound has garnered significant attention in recent years due to its promising therapeutic potential and its utility in chemical research.

Preparation Methods

  • Synthetic Routes and Reaction Conditions: The synthesis of 5-(benzyloxy)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide involves multi-step organic reactions. One common synthetic route starts with the preparation of key intermediates, followed by coupling reactions under specific conditions, such as reflux in anhydrous solvents, often requiring catalysts like palladium or bases like potassium carbonate.

  • Industrial Production Methods: Industrial synthesis may utilize scalable processes such as continuous flow chemistry, which allows for the efficient and controlled production of this compound. Optimizing reaction conditions to maximize yield and minimize by-products is crucial.

Chemical Reactions Analysis

  • Types of Reactions: This compound primarily undergoes oxidation, reduction, and substitution reactions.

  • Common Reagents and Conditions: Oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium hydroxide are frequently used. The reactions typically occur under controlled temperatures and solvent conditions, such as acetonitrile or dichloromethane.

  • Major Products Formed: Depending on the reaction pathway, products can include various derivatives of the original compound, which might exhibit altered or enhanced biological activities.

Scientific Research Applications

  • Chemistry: Used as a building block in organic synthesis to create more complex molecules.

  • Biology: Investigated for its role as a potential enzyme inhibitor, impacting metabolic pathways.

  • Medicine: Explored for therapeutic uses, particularly in targeting specific diseases where its mechanism of action is beneficial.

  • Industry: Utilized in the development of advanced materials with unique chemical properties.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. Its structural features allow it to bind to active sites, inhibiting or modulating biochemical pathways. Detailed studies have shown that it can alter enzymatic activity, thereby affecting cellular processes and potentially leading to therapeutic outcomes.

Comparison with Similar Compounds

Compared to similar dihydropyridine derivatives, 5-(benzyloxy)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide stands out due to its unique benzyloxy and dioxin substituents, which confer distinct chemical properties. Similar compounds may include:

  • Nifedipine

  • Nicardipine

  • Amlodipine

Each of these compounds shares the dihydropyridine core but varies in their side chains and biological activities, highlighting the importance of structural modifications in drug design and function.

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-4-oxo-5-phenylmethoxypyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O5/c1-24-13-21(29-14-15-5-3-2-4-6-15)18(25)12-17(24)22(26)23-16-7-8-19-20(11-16)28-10-9-27-19/h2-8,11-13H,9-10,14H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISKKXPFUOMMHMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=O)C=C1C(=O)NC2=CC3=C(C=C2)OCCO3)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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